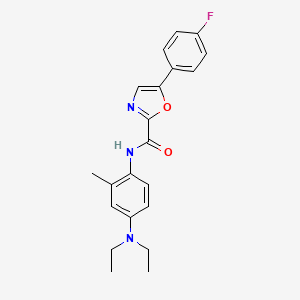

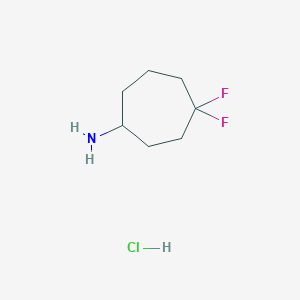

![molecular formula C16H17N5O3S2 B2508175 N-(3-(3-甲基-1,2,4-恶二唑-5-基)-5,7-二氢-4H-噻吩并[2,3-c]吡喃-2-基)-4-丙基-1,2,3-噻二唑-5-甲酰胺 CAS No. 2034245-02-6](/img/structure/B2508175.png)

N-(3-(3-甲基-1,2,4-恶二唑-5-基)-5,7-二氢-4H-噻吩并[2,3-c]吡喃-2-基)-4-丙基-1,2,3-噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures such as oxadiazole and thiadiazole rings. These structures are commonly found in compounds with pharmacological properties, as evidenced by the research on amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide, which have been shown to act as carbonic anhydrase inhibitors with potential therapeutic applications .

Synthesis Analysis

The synthesis of compounds related to the one typically involves multi-step reactions starting from various substituted pyrazoles or other heterocyclic precursors. For instance, the synthesis of carbonic anhydrase inhibitors mentioned in the provided papers involved the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with different chlorides to obtain the desired amide derivatives . Although the exact synthesis route for the compound is not provided, it is likely to involve similar strategies of functional group transformations and ring closures.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple rings, including oxadiazoles and thiadiazoles, which are known for their potential to interact with biological targets. The presence of these heterocycles suggests that the compound may have a planar geometry in certain parts, allowing for stacking interactions or fitting into the active sites of enzymes .

Chemical Reactions Analysis

Compounds containing 1,3,4-thiadiazole and 1,3,4-oxadiazole rings are reactive towards nucleophiles and electrophiles due to the presence of multiple reactive sites. They can undergo further chemical transformations, such as N-alkylation, to yield N-alkylated derivatives with potentially altered biological activities . The reactivity of these compounds can be exploited to synthesize a wide range of derivatives with varied pharmacological profiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms like nitrogen, oxygen, and sulfur in the rings contributes to their polarity, solubility, and potential to form hydrogen bonds with biological targets. These properties are crucial for the bioavailability and efficacy of the compounds as drugs. The steric and electrostatic properties of the substituents on the rings also play a significant role in determining the biological activity, as shown in the 3D-QSAR studies of related compounds .

科学研究应用

抗分枝杆菌活性

具有1,2,4-恶二唑和噻二唑部分的化合物已表现出显着的抗分枝杆菌特性。这些结构在针对结核分枝杆菌进行测试时,表现出的活性范围从中等效力到强效,其中一些衍生物显示出比吡嗪酰胺(一种标准抗分枝杆菌剂)高出 16 倍的效力(Gezginci, Martin, & Franzblau, 1998)。

抗菌和抗真菌作用

对1,2,4-恶二唑和噻二唑衍生物的进一步研究揭示了它们有希望的抗菌和抗真菌活性。这些化合物已被合成并评估了对各种细菌和真菌菌株的功效,展示了这些结构在开发新的抗菌剂中的潜力(Hanna, Girges, Rasała, & Gawinecki, 1995)。

抗病毒和抗HCV特性

含有1,2,4-恶二唑和噻二唑环的某些衍生化合物显示出显着的抗病毒活性,特别是对丙型肝炎病毒(HCV)。这些化合物在体外表现出抑制HCV复制的能力,表明了开发新的抗病毒疗法的潜在途径(Rizk, Shaaban, & Abdel Wahab, 2017)。

治疗应用中的酶抑制

具有1,2,4-恶二唑和噻二唑骨架的新型杂环化合物的合成已朝着探索其酶抑制特性发展。这些化合物已被研究为各种酶的抑制剂,例如一氧化氮合酶(NOS)、碳酸酐酶(CA)和乙酰胆碱酯酶(AChE),表明它们在治疗与这些酶相关的疾病中具有潜力(Arias et al., 2018)。

药物发现的合成和表征

具有1,2,4-恶二唑、噻二唑和相关杂环的化合物的创新合成和表征对于识别新的候选药物至关重要。这些研究为设计具有改进药理学特征的化合物提供了基础知识,强调了结构分析和修饰在药物发现中的重要性(Basavarajaiah & Mruthyunjayaswamy, 2008)。

作用机制

Target of Action

1,2,4-oxadiazole derivatives, a key structural component of this compound, have been reported to exhibit a broad spectrum of biological activities . They have been used in the development of novel drug molecules .

Mode of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have been reported to show better hydrolytic and metabolic stability , which could influence their interaction with their targets.

Biochemical Pathways

1,2,4-oxadiazole derivatives have been reported to exhibit agricultural biological activities, including moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .

Pharmacokinetics

1,2,4-oxadiazole derivatives have been reported to show better hydrolytic and metabolic stability , which could influence their bioavailability.

Result of Action

oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .

Action Environment

The broad spectrum of biological activities exhibited by 1,2,4-oxadiazole derivatives suggests that they may be effective in a variety of environments .

属性

IUPAC Name |

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S2/c1-3-4-10-13(26-21-19-10)14(22)18-16-12(15-17-8(2)20-24-15)9-5-6-23-7-11(9)25-16/h3-7H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEQQMLPABNLOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=C(C3=C(S2)COCC3)C4=NC(=NO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

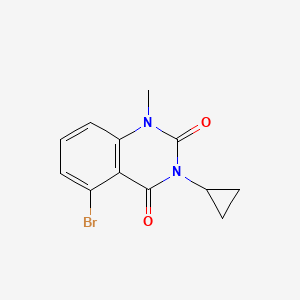

![2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid](/img/structure/B2508092.png)

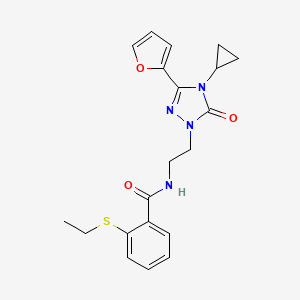

![2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2508094.png)

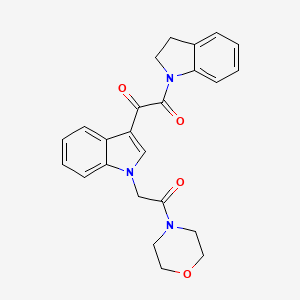

![2-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2508097.png)

![5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2508101.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2508108.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2508109.png)

![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea](/img/structure/B2508111.png)